molecular formula C10H15BrN2O2S B5834524 4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide CAS No. 486422-12-2

4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide

Cat. No.: B5834524
CAS No.: 486422-12-2
M. Wt: 307.21 g/mol
InChI Key: HHIMZSIQHCGSSQ-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This specialty chemical features a benzenesulfonamide scaffold, a structure recognized for its diverse biological activities and prevalence in pharmaceutical agents. The molecular structure incorporates a bromo substituent and a dimethylaminoethyl chain, which may influence its physicochemical properties, such as solubility and lipophilicity, and its potential to interact with various biological targets. Compounds within the sulfonamide class, particularly diarylsulfonamides, have been identified as key scaffolds in the development of novel therapeutic agents. Research into structurally related molecules has demonstrated their potential as inhibitors of specific protein targets. For instance, studies have identified new diarylsulfonamide inhibitors designed against parasite tubulin, showing promising activity against Leishmania infantum , the causative agent of visceral leishmaniasis . This suggests that benzenesulfonamide derivatives can serve as critical tools in parasitology and infectious disease research, offering a potential mechanism of action through the disruption of microtubule function. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a building block in organic synthesis, a candidate for high-throughput screening libraries, or a lead compound for the development of novel enzyme inhibitors.

Properties

IUPAC Name

4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2S/c1-13(2)8-7-12-16(14,15)10-5-3-9(11)4-6-10/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIMZSIQHCGSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001217476
Record name 4-Bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486422-12-2
Record name 4-Bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486422-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromobenzenesulfonyl chloride.

    Amidation Reaction: The 4-bromobenzenesulfonyl chloride is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to form the desired product.

The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonamide group activates the para-bromine for nucleophilic substitution under basic conditions. Key reactions include:

Reagent Conditions Product Yield/Notes
Sodium azide (NaN₃)DMF, 80°C, 12 hr4-Azido-N-[2-(dimethylamino)ethyl]benzenesulfonamide~75% yield
PiperidineK₂CO₃, DMF, 100°C, 8 hr4-(Piperidin-1-yl)-N-[2-(dimethylamino)ethyl]benzenesulfonamideRequires anhydrous conditions
Thiophenol (C₆H₅SH)Et₃N, DCM, RT, 6 hr4-Phenylthio-N-[2-(dimethylamino)ethyl]benzenesulfonamide68% isolated yield

Mechanistic Insight :
The reaction proceeds via a Meisenheimer complex intermediate, with the dimethylaminoethyl group enhancing solubility in polar aprotic solvents like DMF.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions to form biaryl or alkenyl derivatives:

Reaction Type Catalyst System Conditions Product Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Toluene/H₂O (3:1), 90°C, 24 hr4-Aryl-N-[2-(dimethylamino)ethyl]benzenesulfonamide>80% conversion
Heck ReactionPd(OAc)₂, P(o-tol)₃DMF, 120°C, 18 hr4-Vinyl-N-[2-(dimethylamino)ethyl]benzenesulfonamideLimited by β-hydride elimination
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 36 hr4-Aminoaryl-N-[2-(dimethylamino)ethyl]benzenesulfonamideRequires strong base (t-BuONa)

Key Observation :
The dimethylaminoethyl group does not interfere with palladium catalysis but may act as a weak ligand, requiring optimized ligand-to-metal ratios.

Sulfonamide Modifications

The sulfonamide NH undergoes alkylation/acylation:

Reagent Conditions Product Selectivity
Methyl iodide (CH₃I)K₂CO₃, DMF, 60°CN-Methyl-4-bromo-N'-[2-(dimethylamino)ethyl]benzenesulfonamideCompetitive O-alkylation observed
Acetyl chloride (AcCl)Pyridine, 0°C → RTN-Acetyl-4-bromo-N'-[2-(dimethylamino)ethyl]benzenesulfonamide92% yield

Amine Group Reactivity

The tertiary dimethylamino group participates in:

Reaction Reagent Product Application
Quaternary Salt FormationMethyl triflate (CF₃SO₃CH₃)[N,N,N-Trimethyl-2-(4-bromobenzenesulfonamido)ethyl]ammonium triflateIonic liquid synthesis
OxidationH₂O₂, Na₂WO₄N-Oxide derivativeRare; requires harsh conditions

Electrophilic Aromatic Substitution

Despite deactivation by the sulfonamide group, directed ortho-metallation enables functionalization:

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 2 hr4-Bromo-3-nitro-N-[2-(dimethylamino)ethyl]benzenesulfonamideMinor product (meta-nitration)
Cl₂, FeCl₃DCM, RT4-Bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide<10% yield due to steric hindrance

Stability Considerations

  • Thermal Stability : Decomposes above 200°C via cleavage of the C-S bond (TGA data) .

  • Hydrolytic Stability : Resistant to aqueous acid/base (pH 2–12) at 25°C.

  • Photoreactivity : Undergoes C-Br homolysis under UV light (λ = 254 nm).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide typically involves the following steps:

  • Preparation of 4-bromobenzenesulfonyl chloride : This serves as a starting material.
  • Amidation Reaction : The sulfonyl chloride is reacted with 2-(dimethylamino)ethylamine in an organic solvent (e.g., dichloromethane) in the presence of a base like triethylamine to form the target compound.

This compound is characterized by its molecular formula C11H16BrN1O2SC_{11}H_{16}BrN_{1}O_{2}S, featuring a bromine atom and a sulfonamide group that enhance its reactivity and biological activity.

Chemistry

  • Intermediate in Organic Synthesis : The compound is used as an intermediate for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it versatile in synthetic chemistry.

Biology

  • Enzyme Inhibitor : Research has shown that this compound acts as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in certain cancer cells. This inhibition disrupts pH regulation within the cells, potentially leading to apoptosis (programmed cell death) in cancerous tissues .

Medicine

  • Anticancer Agent : Preliminary studies indicate that this compound exhibits anticancer properties, particularly against breast cancer cell lines like MDA-MB-231. It has been reported to induce apoptosis significantly, with studies showing a marked increase in annexin V-FITC positive cells, indicating late-stage apoptosis .
  • Antimicrobial Activity : The compound also demonstrates antibacterial properties, making it a candidate for treating bacterial infections. In vitro tests have shown effective inhibition against common bacterial strains at concentrations comparable to established antibiotics .

Antibacterial Studies

Recent investigations have highlighted the compound's potential antibacterial activity:

  • In vitro tests indicated significant inhibition against Staphylococcus aureus at concentrations around 50 μg/mL, with efficacy comparable to positive controls .

Cancer Research

A study focused on the effects of this compound on breast cancer cells revealed:

  • The compound induced apoptosis in MDA-MB-231 cells, evidenced by a substantial increase in late-stage apoptotic markers .
  • The selectivity for CA IX over other isoforms was confirmed through enzyme inhibition assays, revealing an IC50 value of approximately 0.011 μM for CA IX compared to higher values for CA II .

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in cancer cells, leading to apoptosis . The compound’s structure allows it to bind selectively to the active site of the enzyme, blocking its activity and affecting cellular metabolism.

Comparison with Similar Compounds

Data Tables

Table 2: Key Physical Properties

Compound Solubility (mg/mL) LogP pKa
This compound 10.5 (H2O) 1.8 8.2
4-Bromo-N-ethyl-2-methylbenzenesulfonamide 2.3 (H2O) 2.5 11.4
4-Bromo-N-(2-morpholinoethyl)benzenesulfonamide 8.7 (H2O) 1.2 7.9

Biological Activity

4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound’s biological activity through a review of relevant studies, showcasing its mechanisms of action, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C11H15BrN2O2S
  • Molecular Weight : 305.22 g/mol

The presence of the bromine atom and the dimethylamino group significantly influences its biological properties.

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, leading to bacterial growth inhibition.
  • Interaction with Cellular Targets : The dimethylamino group enhances lipophilicity, enabling better cell membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of this compound:

  • Antibacterial Activity : The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Staphylococcus aureus .
Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38
  • Antifungal Activity : The compound also exhibited antifungal properties against species such as Candida albicans, with MIC values between 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides like this compound is significantly influenced by structural modifications:

  • Bromine Substitution : The introduction of bromine enhances the antibacterial activity due to its electron-withdrawing nature, which stabilizes the sulfonamide group.
  • Dimethylamino Group : This group increases solubility and bioavailability, contributing to enhanced cellular uptake and activity.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against clinical isolates of resistant bacteria. The results indicated that the compound effectively inhibited growth in multidrug-resistant strains, highlighting its potential as a therapeutic agent .
  • Cancer Cell Line Testing :
    In vitro tests on cancer cell lines demonstrated that this compound induces apoptosis in cancer cells via the activation of caspases, suggesting potential applications in cancer therapy .
  • Comparative Analysis with Other Compounds :
    When compared to other derivatives lacking the bromine or dimethylamino groups, the tested compound exhibited superior antibacterial properties, indicating the importance of these functional groups in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for preparing 4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-bromobenzenesulfonyl chloride with 2-(dimethylamino)ethylamine under controlled pH (8–9) in anhydrous dichloromethane, followed by reflux for 6–8 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitoring reaction progress with TLC and characterizing intermediates via 1^1H/13^{13}C NMR is critical for minimizing byproducts like unreacted sulfonyl chloride or dimerized amines .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR Spectroscopy : 1^1H NMR confirms the presence of dimethylamino protons (δ 2.2–2.5 ppm) and sulfonamide NH (δ 7.1–7.3 ppm). 13^{13}C NMR identifies the brominated aromatic carbon (δ 120–125 ppm) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the bromine and dimethylaminoethyl groups, critical for understanding steric effects. For example, torsion angles between the sulfonamide and benzene ring typically range from 160° to 175°, indicating minimal steric hindrance .
  • IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm1^{-1}, while N-H vibrations occur at 3300–3500 cm1^{-1} .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or cellular models. For example:

  • Enzyme Inhibition : Compare IC50_{50} values across buffer systems (e.g., Tris-HCl vs. phosphate) to assess pH-dependent activity .
  • Cellular Uptake : Use radiolabeled analogs (e.g., 14^{14}C-labeled sulfonamide) to quantify intracellular accumulation in different cell lines .
  • Computational Validation : Perform molecular dynamics simulations to evaluate binding stability under varying ionic strengths .

Q. What experimental strategies can elucidate the role of the dimethylaminoethyl group in solubility and reactivity?

  • Solubility Studies : Measure partition coefficients (logP) in octanol/water systems. The dimethylaminoethyl group enhances water solubility (logP ≈ 1.2) compared to non-polar analogs (logP > 2.5) .
  • Reactivity Probes : Conduct competitive reactions with electrophiles (e.g., methyl iodide) to assess nucleophilicity of the tertiary amine. Kinetic studies under varying temperatures (25–60°C) can reveal activation barriers .
  • Comparative Analysis : Synthesize analogs lacking the dimethylamino group (e.g., N-ethyl derivatives) and compare bioactivity and solubility profiles .

Q. How can molecular docking and QSAR models guide the design of sulfonamide-based inhibitors?

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., carbonic anhydrase). Focus on hydrogen bonding between the sulfonamide group and active-site zinc ions .
  • QSAR Parameters : Correlate Hammett σ values of substituents (e.g., bromine’s electron-withdrawing effect) with inhibitory potency. For brominated sulfonamides, a σ ≈ 0.23 typically correlates with enhanced activity .
  • Validation : Cross-check predictions with mutagenesis data (e.g., alanine scanning of binding pockets) .

Q. What methodologies are recommended for analyzing crystallographic data discrepancies in sulfonamide derivatives?

  • Multi-Temperature Crystallography : Collect data at 100 K and 298 K to assess thermal motion effects on bond lengths. For example, Br-C bond lengths may vary by ±0.02 Å due to temperature .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to explain packing differences between polymorphs .
  • Rietveld Refinement : Apply to powder XRD data to resolve ambiguities in single-crystal structures, particularly for disordered dimethylamino groups .

Q. How can researchers design experiments to probe the compound’s interaction with lipid bilayers or membrane proteins?

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips and measure binding kinetics (kon_{on}/koff_{off}) at varying sulfonamide concentrations .
  • Fluorescence Anisotropy : Label the compound with BODIPY and monitor rotational mobility in liposome models to assess membrane penetration .
  • Cryo-EM : Resolve structural changes in membrane proteins (e.g., GPCRs) upon sulfonamide binding at 2–3 Å resolution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide
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4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide

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